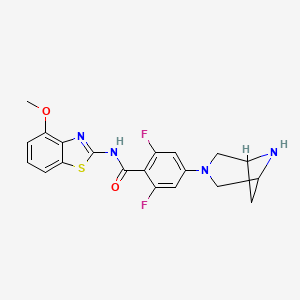

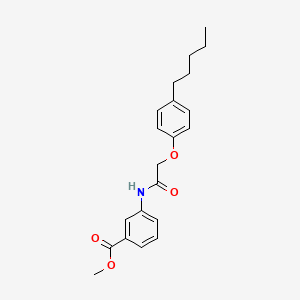

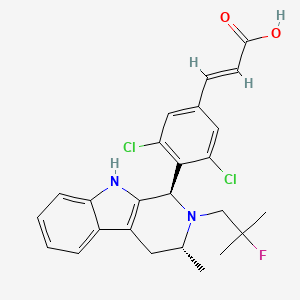

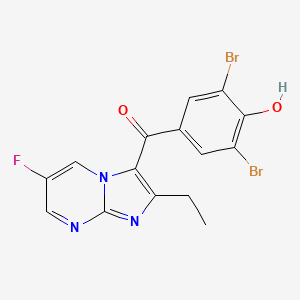

Parp1-IN-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PARP1-IN-11 is a compound that acts as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is an enzyme involved in DNA repair processes, and its inhibition has been explored for therapeutic purposes, particularly in cancer treatment. This compound has shown potential in preclinical studies for its ability to enhance the efficacy of DNA-damaging agents by preventing the repair of damaged DNA in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of PARP1-IN-11 involves several key steps, including halogenation, esterification, and hydrolysis reactions. One method starts with 6-hydroxy nicotinic acid, which undergoes a series of reactions to form the desired intermediate. The intermediate is then further processed to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and minimize costs. The process is designed to be scalable and reproducible to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

PARP1-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity as a PARP1 inhibitor .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include nitric acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving this compound are intermediates that are further processed to yield the final compound. These intermediates are crucial for the stepwise synthesis of this compound and its analogs .

Scientific Research Applications

PARP1-IN-11 has been extensively studied for its applications in various fields:

Mechanism of Action

PARP1-IN-11 exerts its effects by binding to the NAD+ binding site of PARP1, thereby inhibiting its enzymatic activity. This inhibition prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks and ultimately cell death in cancer cells. The compound’s mechanism of action involves the trapping of PARP1 on DNA, which enhances its cytotoxic effects .

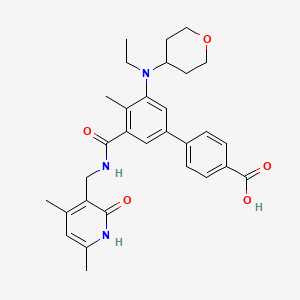

Comparison with Similar Compounds

PARP1-IN-11 is compared with other PARP1 inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib. While these compounds share a similar mechanism of action, this compound has shown improved selectivity and potency in preclinical studies. Its unique chemical structure allows for better binding affinity and reduced off-target effects .

List of Similar Compounds

- Olaparib

- Rucaparib

- Niraparib

- Talazoparib

- Veliparib

This compound stands out due to its enhanced efficacy and potential for use in combination therapies to overcome resistance to existing PARP1 inhibitors .

Properties

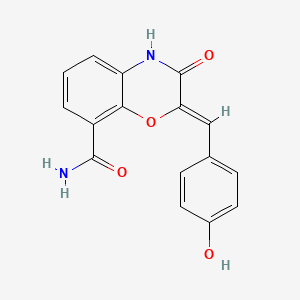

Molecular Formula |

C16H12N2O4 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

(2Z)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-4H-1,4-benzoxazine-8-carboxamide |

InChI |

InChI=1S/C16H12N2O4/c17-15(20)11-2-1-3-12-14(11)22-13(16(21)18-12)8-9-4-6-10(19)7-5-9/h1-8,19H,(H2,17,20)(H,18,21)/b13-8- |

InChI Key |

JGBVVZIJHAUTTK-JYRVWZFOSA-N |

Isomeric SMILES |

C1=CC(=C2C(=C1)NC(=O)/C(=C/C3=CC=C(C=C3)O)/O2)C(=O)N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C(=CC3=CC=C(C=C3)O)O2)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide](/img/structure/B10854791.png)

![(2S)-2-amino-N-[[(1S,2S,10R,12R,13S)-12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B10854804.png)

![3-(4-methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B10854823.png)

![[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide](/img/structure/B10854826.png)

![3-[3-[[4-(6-Fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine](/img/structure/B10854830.png)

![N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine](/img/structure/B10854833.png)

![2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B10854854.png)

![3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10854862.png)